BENGHE Methodological & Application

Check Availability & Pricing

Application Notes and Protocols for ML085 in
Small Protein Separation

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: ML085

Cat. No.: B1210487

Audience: Researchers, scientists, and drug development professionals.
Introduction

MLO085 is a 40% Acrylamide/Bisacrylamide solution with a 19:1 ratio, primarily utilized in
Polyacrylamide Gel Electrophoresis (PAGE) for the separation of small polypeptides and
nucleic acid fragments.[1][2] This solution serves as a key component in the preparation of
resolving and stacking gels for SDS-PAGE. The 19:1 ratio of acrylamide to bis-acrylamide is
particularly well-suited for creating gels with smaller pore sizes, which is essential for achieving
high resolution when separating low molecular weight proteins. Effective separation of small
proteins is critical in various research applications, including the study of signaling pathways,
biomarker discovery, and the characterization of therapeutic peptides.

Data Presentation: Recommended Gel Percentages for
Small Proteins

The final concentration of the polyacrylamide gel is a critical factor in achieving optimal
resolution for proteins of different sizes. For the separation of small proteins, higher percentage
gels are typically required. Below is a summary of recommended final gel concentrations using
MLO085 for various small protein size ranges.
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Target Protein Size Range
(kDa)

Volume of ML085 (40%
Stock) per 10 mL of
Resolving Gel (mL)

Recommended Final Gel
Percentage (%)

10 - 40 12% 3.0

5-30 15% 3.75

<20 16.5% (Tris-Tricine System) 4.125

1-10 10-20% Gradient or 16.5% Varies (Gradient) / 4.125

(Tris-Tricine System)

Note: For proteins smaller than 20 kDa, a Tris-Tricine buffer system is highly recommended

over the standard Laemmli (Tris-Glycine) system for improved resolution.[3][4]

Experimental Protocols
Protocol 1: Standard SDS-PAGE for Small Proteins (10-

40 kDa)

This protocol is suitable for the separation of small proteins using a standard Laemmli (Tris-

Glycine) buffer system. A 12% resolving gel is described here.

Materials:

1.5 M Tris-HCI, pH 8.8

0.5 M Tris-HCI, pH 6.8

MLO085 (40% Acrylamide/Bisacrylamide, 19:1)[1]

10% (w/v) Sodium Dodecyl Sulfate (SDS)

10% (w/v) Ammonium Persulfate (APS)

TEMED (N,N,N',N'-Tetramethylethylenediamine)

10X Tris-Glycine-SDS Running Buffer
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e 2X Laemmli Sample Buffer

¢ Protein Molecular Weight Marker
e Deionized Water

Procedure:

o Gel Casting Assembly: Assemble the gel casting apparatus according to the manufacturer's
instructions. Ensure the glass plates are clean and free of any dust or grease.

» Resolving Gel Preparation (12%): For a 10 mL resolving gel, combine the following in a 15
mL conical tube:

o Deionized Water: 4.0 mL

o 1.5 M Tris-HCI, pH 8.8: 2.7 mL
o MLO85 (40% Stock): 3.0 mL

o 10% SDS: 100 pL

« Initiate Polymerization: Gently swirl the tube to mix. Add 100 pL of 10% APS and 10 pL of
TEMED. Mix gently and immediately pour the solution between the glass plates, leaving
space for the stacking gel (approximately 1.5 cm from the top).

o Overlaying the Resolving Gel: Carefully overlay the resolving gel with water or isopropanol to
ensure a flat surface. Allow the gel to polymerize for 30-45 minutes.

o Stacking Gel Preparation (5%): For a 5 mL stacking gel, combine the following:

Deionized Water: 3.4 mL

[e]

o

0.5 M Tris-HCI, pH 6.8: 1.25 mL

[¢]

ML085 (40% Stock): 0.83 mL

[¢]

10% SDS: 50 pL
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» Casting the Stacking Gel: After the resolving gel has polymerized, pour off the overlay. Add
50 pL of 10% APS and 5 pL of TEMED to the stacking gel solution, mix, and pour it on top of
the resolving gel. Insert the comb and allow it to polymerize for 20-30 minutes.

o Sample Preparation and Loading:
o Mix protein samples with an equal volume of 2X Laemmli Sample Buffer.
o Heat the samples at 95-100°C for 5 minutes.
o Load the prepared samples and a molecular weight marker into the wells.
o Electrophoresis:

o Place the gel cassette into the electrophoresis tank and fill the inner and outer chambers
with 1X Tris-Glycine-SDS Running Buffer.

o Run the gel at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom of
the gel.

Protocol 2: Tris-Tricine SDS-PAGE for Very Small
Proteins (< 20 kDa)

This system provides superior resolution for proteins and peptides below 30 kDa.[3]

Materials:

MLO085 (40% Acrylamide/Bisacrylamide, 19:1)

Tris-Tricine Gel Buffers (recipes below)

10% (wiv) SDS

10% (wiv) APS

TEMED

Tris-Tricine Cathode and Anode Running Buffers
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» Tricine Sample Buffer

» Protein Molecular Weight Marker for small proteins

Buffer Recipes:

o Gel Buffer (3X): 3.0 M Tris-HCI, 0.3% SDS, pH 8.45

e Cathode Buffer (10X): 1 M Tris, 1 M Tricine, 1% SDS, pH 8.25
e Anode Buffer (10X): 1 M Tris-HCI, pH 8.9

Procedure:

o Resolving Gel Preparation (16.5%): For a 10 mL resolving gel, combine:

[e]

Deionized Water: 2.3 mL

o

Gel Buffer (3X): 3.3 mL

[¢]

MLO85 (40% Stock): 4.1 mL

o

Glycerol: 0.9 g (optional, for stability)

e Initiate Polymerization: Add 50 pL of 10% APS and 5 pL of TEMED. Mix and pour the gel as
described in Protocol 1. Allow to polymerize for 45-60 minutes.

o Stacking Gel Preparation (4%): For a 5 mL stacking gel, combine:
o Deionized Water: 3.1 mL
o Gel Buffer (3X): 1.7 mL
o MLO85 (40% Stock): 0.5 mL

» Casting the Stacking Gel: Add 25 pL of 10% APS and 5 pL of TEMED, mix, pour on top of
the resolving gel, and insert the comb. Allow to polymerize for 30 minutes.

e Sample Preparation and Loading:
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o Mix samples with an equal volume of 2X Tricine Sample Buffer.
o Heat at 70°C for 10 minutes. Do not boil.

o Load samples and a suitable low molecular weight marker.

e Electrophoresis:

o Assemble the electrophoresis unit. Fill the inner chamber (cathode) with 1X Cathode
Buffer and the outer chamber (anode) with 1X Anode Buffer.

o Run the gel at a constant voltage of 30V for 1 hour, then increase to 100-150V.
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Caption: Workflow for small protein separation using PAGE.

Logical Relationship for Gel Percentage Selection
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Target Protein Size
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Caption: Decision logic for selecting the appropriate gel system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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